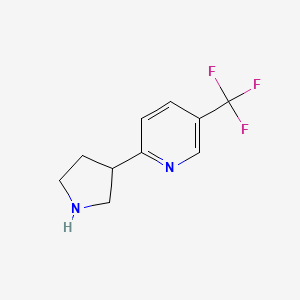![molecular formula C11H20FNO4 B3020458 2-Fluoro-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid CAS No. 2287316-68-9](/img/structure/B3020458.png)
2-Fluoro-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "2-Fluoro-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid" is a fluorinated butyric acid derivative. Butyric acid derivatives are significant due to their roles as human metabolites with diverse biochemical functions, including serving as oxidative sources of cellular energy and as substrates for biosynthesis . The incorporation of fluorine into these metabolites often changes their bioactivity and can enhance detection and analysis capabilities, especially when using nuclear magnetic resonance (NMR) or positron emission tomography (PET), depending on the fluorine isotope used .
Synthesis Analysis
The synthesis of related fluorinated butyric acids has been described in the literature. For instance, 2-fluoroacetoacetic acid is synthesized through electrophilic fluorination of a β-keto ester, which is a method that could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of optically active 2-fluoropropanoic acid and its analogs has been achieved using sulfonates of optically active 2-hydroxycarboxylic esters and potassium fluoride in formamide . This method could provide insights into the synthesis of optically active derivatives of the compound of interest.
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be significantly affected by the presence of fluorine. For example, the introduction of a fluorine atom can influence the conformational isomerism of molecules, as seen in the study of 3-fluoro-3-methyl-2-butanone and 1-fluoro-3,3-dimethyl-2-butanone . The presence of fluorine can also affect the reactivity and stability of different rotamers, as demonstrated in the study of rotational isomers of 3-methyl-3-(1,2,3,4-tetrahalo-9-triptycyl)butanoic acid .
Chemical Reactions Analysis
Fluorinated butyric acids can participate in various chemical reactions. The electrochemical fluorination of nitrogen-containing carboxylic acids, for example, has been used to produce perfluoroacid fluorides, which are key precursors for soft-type fluorochemicals . The reactivity of fluorinated compounds can also be exploited for the synthesis of pharmaceuticals, as seen in the preparation of trifluoromethylated arylpropanoic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated butyric acids are influenced by the presence of fluorine atoms. Fluorine substitution can alter the adrenergic properties of compounds, as observed in the study of 3-(tert-butylamino)-1-(3,4-dihydroxyphenoxy)-2-propanol and its fluorinated derivatives . The introduction of fluorine can also enhance the lipophilicity, bioavailability, and uptake of therapeutic molecules . Furthermore, the synthesis of fluoro-containing amino acids demonstrates the potential of such compounds in the development of potent inhibitors for medical applications .
Eigenschaften
IUPAC Name |
2-fluoro-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO4/c1-7(2)11(12,8(14)15)6-13-9(16)17-10(3,4)5/h7H,6H2,1-5H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUAJTCQOBUPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)OC(C)(C)C)(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-formylphenoxy)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B3020380.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B3020381.png)

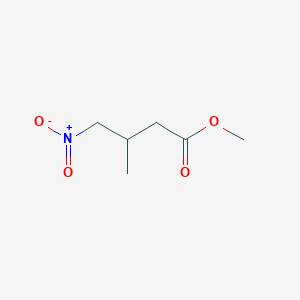
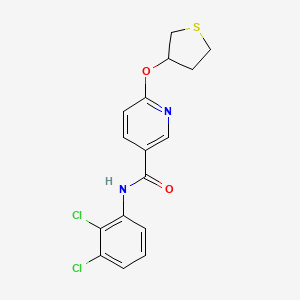
![2-(2-Oxaspiro[3.3]heptan-6-yl)acetic acid](/img/structure/B3020387.png)
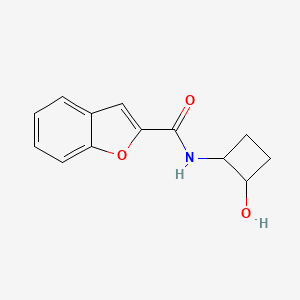
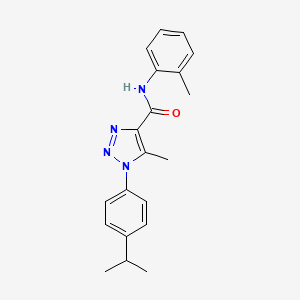
![2-(4-methylbenzyl)-7-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B3020391.png)
![6-(2-Chloro-propionyl)-2,4-dimethyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3020392.png)
![{4-[(3-Bromobenzyl)amino]-6-chloroquinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B3020395.png)
